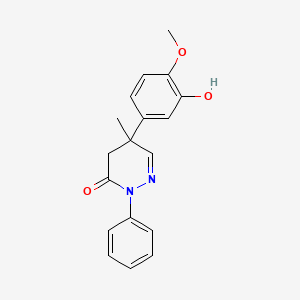
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor, followed by the introduction of difluoroacetic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dimethyl and difluoroacetic acid groups.
2-(Methyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid: A closely related compound with a single methyl group instead of two.
4-(Dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid: Another triazole derivative with a benzoic acid group.
Uniqueness
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both dimethyl and difluoroacetic acid groups, which confer specific chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other triazole derivatives.
Eigenschaften
Molekularformel |
C6H7F2N3O2 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-3-9-10-4(11(3)2)6(7,8)5(12)13/h1-2H3,(H,12,13) |
InChI-Schlüssel |
ZVARBGRFWJTNGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)



![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)


